1-[2-(2-Fluorophenoxy)ethyl]piperazine
Descripción
Significance of Substituted Piperazines as Pharmacophores in Bioactive Compounds
The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. researchgate.netresearchgate.net Its prevalence is remarkable, with estimates suggesting that over 20% of all medicines contain this structural unit. ontosight.ai The versatility of the piperazine structure allows it to be easily modified, enabling chemists to fine-tune the physicochemical properties of a molecule to achieve desired therapeutic effects. nbinno.comnih.gov
The adaptability of the piperazine moiety has led to its incorporation into drugs across numerous therapeutic categories, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netnbinno.com Its chemical structure is considered a biologically crucial scaffold for drug design because of its easily modifiable nature and its capacity to interact with a broad range of biological targets. researchgate.net
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
| Therapeutic Area | Examples of Drug Classes |
|---|---|
| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |
| Oncology | Anticancer agents |
| Infectious Diseases | Antimicrobial, Anthelmintic agents researchgate.netresearchgate.netdrugbank.com |
| Cardiovascular System | Antianginal agents wikipedia.org |
Strategic Importance of Fluorinated Phenoxy Moieties in Ligand Design
The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance a molecule's pharmacological profile. mdpi.com Fluorine, being the most electronegative element, imparts unique electronic properties to a molecule. mdpi.com When incorporated into a phenoxy moiety, it can significantly influence the compound's potency, metabolic stability, and pharmacokinetics.
One of the primary reasons for fluorination is to improve metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage. mdpi.com Placing a fluorine atom on an aromatic ring, such as the phenoxy group, can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. mdpi.com
Furthermore, fluorine substitution can modulate a molecule's lipophilicity. While a single fluorine atom has a minimal steric footprint, comparable to a hydrogen atom, it can significantly alter the electronic environment. researchgate.net This modification can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is a critical consideration for CNS-active agents. mdpi.commdpi.com The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which can in turn affect the drug's binding affinity to its target receptor. mdpi.comnih.gov The introduction of fluorine substituents in arylpiperazine derivatives, for instance, has been shown to enhance their affinity and selectivity for dopamine (B1211576) receptors. researchgate.netresearchgate.net
Table 2: Effects of Fluorination on Drug Properties
| Property | Effect of Fluorine Incorporation |
|---|---|
| Metabolic Stability | Increased by blocking sites of oxidation mdpi.com |
| Lipophilicity | Modified, often enhanced, improving membrane permeability mdpi.com |
| Binding Affinity | Altered due to changes in electronic properties and pKa mdpi.com |
| Bioavailability | Often improved due to enhanced stability and permeability |
Contextualization of 1-[2-(2-Fluorophenoxy)ethyl]piperazine within Contemporary Medicinal Chemistry Research
While extensive research focusing specifically on this compound is not widely documented in peer-reviewed literature, its chemical structure places it firmly within a class of compounds that are actively investigated in medicinal chemistry. The molecule serves as a quintessential example of a lead compound or a synthetic intermediate designed for developing agents targeting the central nervous system.
The interest in this structural framework is supported by studies on closely related analogues. For instance, compounds featuring a 2-(2-fluorophenoxy)phenyl moiety have been synthesized and evaluated for anticonvulsant activities. nih.gov Similarly, other fluorophenoxy-ethyl-piperazine derivatives have been investigated as selective serotonin (B10506) reuptake inhibitors (SSRIs), a major class of antidepressants. nih.gov The chloro-analogue, 1-[2-(4-chlorophenoxy)ethyl]piperazine, has been noted for its potential CNS and antimicrobial applications based on its structural similarity to other active piperazines. smolecule.com
Furthermore, the combination of a piperazine core with a fluoro-substituted aromatic group is a common feature in ligands designed for various CNS receptors. Molecules with piperazine substructures have demonstrated high binding affinity towards the sigma-1 receptor, which is overexpressed in some cancers and is a target for neurological and psychiatric conditions. rsc.org Therefore, this compound can be contextualized as a valuable probe or building block in the exploration of new therapeutic agents. Its structure represents a strategic amalgamation of a proven pharmacophore (piperazine) and a key modulating group (2-fluorophenoxy), making it a compound of interest for researchers seeking to develop novel drugs for neurological and psychiatric disorders.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-[2-(4-Chlorophenoxy)ethyl]piperazine |
| 1-[2-(2-hydroxyethoxy)ethyl]piperazine |
| 1-(3-Chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine |
| 1-[2-(4-Fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine |
| 1-[2-(4-Fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone |
| Fluoxetine |
| Sertraline |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[2-(2-fluorophenoxy)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDLWEFXRRUFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354051 | |
| Record name | 1-[2-(2-fluorophenoxy)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401481-90-1 | |
| Record name | 1-[2-(2-fluorophenoxy)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 2 Fluorophenoxy Ethyl Piperazine and Its Analogues
Chemical Synthesis Routes for Piperazine (B1678402) Core Functionalization
The piperazine ring is a prevalent scaffold in medicinal chemistry, and its functionalization is a key step in the synthesis of numerous active pharmaceutical ingredients. wikipedia.org Synthetic strategies can be broadly categorized into functionalization at the nitrogen atoms or at the carbon atoms of the ring.
N-Functionalization: The most common approach involves the modification of one or both of the nitrogen atoms. researchgate.net Given that the nitrogens are nucleophilic, they readily react with a variety of electrophiles. Standard reactions include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.
N-Arylation: Typically achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
C-H Functionalization: While less common, direct functionalization of the carbon-hydrogen (C-H) bonds on the piperazine ring represents a modern and powerful strategy to introduce structural diversity. wikipedia.orgchemicalbook.com These methods avoid the often lengthy de novo synthesis of a pre-functionalized ring. wikipedia.org Techniques such as α-lithiation followed by trapping with an electrophile, transition-metal-catalyzed C-H activation, and photoredox catalysis have been developed to selectively introduce substituents at the carbon positions of the piperazine scaffold. wikipedia.orgbohrium.com
Regioselective Introduction of the 2-Fluorophenoxyethyl Moiety
The synthesis of 1-[2-(2-fluorophenoxy)ethyl]piperazine requires the specific attachment of the 2-fluorophenoxyethyl group to only one of the two equivalent nitrogen atoms of the piperazine ring. This mono-alkylation presents a significant challenge, as the initial reaction produces a mono-substituted product which can then react further to yield an unwanted di-substituted byproduct. google.com Several strategies are employed to achieve high regioselectivity for the desired mono-N-alkylated product.
Preparation of the Alkylating Agent: The 2-(2-fluorophenoxy)ethyl moiety is typically prepared as an electrophile, such as 1-(2-bromoethoxy)-2-fluorobenzene (B61342) or a related tosylate. This precursor is commonly synthesized via a Williamson ether synthesis, where the sodium salt of 2-fluorophenol (B130384) is reacted with a 2-haloethanol derivative (e.g., 2-bromoethanol (B42945) or ethylene (B1197577) dibromide). wikipedia.orgbyjus.com
Regioselective N-Alkylation: To control the reaction and favor mono-substitution, several methods can be utilized:
Use of a Large Excess of Piperazine: By using a significant excess of piperazine relative to the alkylating agent, the statistical probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-substituted one. researchgate.net This drives the reaction towards the desired product, although it requires a subsequent separation of the product from the unreacted piperazine.
Use of a Protecting Group: One nitrogen atom of the piperazine can be temporarily blocked with a protecting group, such as tert-butyloxycarbonyl (Boc) or an acetyl group. researchgate.netresearchgate.net The alkylation is then performed on the remaining free nitrogen. A final deprotection step removes the protecting group to yield the mono-substituted product. This is a highly effective but multi-step approach. researchgate.net
In Situ Formation of a Monosalt: Reacting piperazine with one equivalent of a strong acid (like HCl) forms the monopiperazinium salt. In this salt, the two nitrogen atoms are no longer equivalent in reactivity, which allows for a more controlled alkylation on the free nitrogen base, significantly reducing the formation of the dialkylated product. google.com
An example of a general reaction scheme is shown below:
Step 1: Williamson Ether Synthesis
Step 2: Regioselective N-Alkylation of Piperazine
Optimization of Reaction Conditions for Scalable Production
For the synthesis to be viable on an industrial scale, reaction conditions must be optimized to maximize yield, minimize costs, and ensure safety and reproducibility. The key parameters for the N-alkylation of piperazine with a 2-(2-fluorophenoxy)ethyl halide include the choice of solvent, base, temperature, and stoichiometry of reactants.
| Parameter | Objective & Considerations | Typical Conditions |
| Stoichiometry | Maximize mono-alkylation and minimize di-alkylation. | Use of a large excess of piperazine (e.g., 4-10 equivalents) is a common strategy to favor the mono-substituted product. researchgate.net |
| Solvent | Should dissolve reactants and be suitable for the reaction temperature. Aprotic polar solvents are often preferred. | Acetonitrile, Dimethylformamide (DMF), Ethanol, or Toluene may be used. The choice can influence reaction rate and selectivity. researchgate.netgoogle.com |
| Base | To neutralize the acid (e.g., HBr) formed during the reaction, driving it to completion. The base should be strong enough but not cause side reactions. | Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (TEA) or pyridine (B92270) are frequently employed. researchgate.net |
| Temperature | To ensure a reasonable reaction rate without promoting side reactions or decomposition of reactants/products. | Reactions are often run at elevated temperatures, for example, under reflux, for several hours to ensure completion. researchgate.net |
| Catalyst | To enhance reaction rate, particularly in biphasic systems. | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) can be used to facilitate the reaction between the aqueous and organic phases. |
| Work-up/Purification | To isolate the pure product from excess piperazine, salts, and byproducts. | Typically involves an aqueous work-up with acid/base extraction followed by distillation or crystallization to achieve high purity. |
This table is generated based on general principles of N-alkylation reactions for piperazine and its analogues.
Derivatization Strategies for Structural Elucidation and Biological Evaluation
Derivatization is a crucial process in drug discovery for exploring the structure-activity relationship (SAR) of a lead compound. For this compound, the secondary amine on the piperazine ring provides a convenient handle for derivatization. By reacting this secondary amine with a diverse library of chemical reagents, a multitude of analogues can be synthesized and evaluated for their biological activity.
A common strategy involves attaching various chemical moieties to the second nitrogen (N4) of the piperazine ring. This allows researchers to probe how different substituents affect the compound's interaction with biological targets. For instance, novel pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety were synthesized to be evaluated as inhibitors of monoamine oxidase B (MAO-B). google.com Similarly, other studies have created series of piperazine derivatives to act as potential antipsychotics, selective serotonin (B10506) reuptake inhibitors (SSRIs), or radioprotective agents. nih.govnih.gov
Common Derivatization Reactions:
Alkylation/Reductive Amination: Introducing various alkyl or substituted alkyl groups. nih.gov
Acylation: Forming amides by reacting with a range of carboxylic acid derivatives.
Sulfonylation: Forming sulfonamides with various sulfonyl chlorides.
Urea/Thiourea Formation: Reacting with isocyanates or isothiocyanates.
These derivatization strategies generate a library of compounds that can be screened to identify analogues with improved potency, selectivity, or pharmacokinetic properties.
| Original Moiety | Derivative Class | Biological Target/Application (Example) | Reference |
| (2-Fluorophenyl)piperazine | Pyridazinones | MAO-B Inhibition | google.com |
| Heterocycle-piperazine | Multi-target ligands | Antipsychotics (D₂, 5-HT₁ₐ, 5-HT₂ₐ receptors) | nih.gov |
| 1-(2-Hydroxyethyl)piperazine | Phenoxypropan-2-ol derivatives | Radiation Countermeasures | nih.gov |
| Piperazine Side Chains | N-Alkyl Piperazines | CXCR4 Antagonists | nih.gov |
This table provides examples of how piperazine derivatives are created for biological evaluation.
Molecular Interactions and Receptor/transporter Binding Investigations
Neurotransmitter Transporter Interaction Studies
Serotonin (B10506) Transporter (SERT) Binding and Uptake Inhibition
Direct experimental data on the binding affinity (Kᵢ) and uptake inhibition (IC₅₀) of 1-[2-(2-Fluorophenoxy)ethyl]piperazine at the serotonin transporter (SERT) are not available in the current scientific literature.
However, research has been conducted on structurally similar compounds, specifically a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine (B1678402) derivatives. These compounds, while different from this compound, provide some insight into how this general chemical scaffold might interact with SERT. A study synthesized and evaluated three such analogs for their ability to inhibit serotonin uptake. The results indicated that these compounds bind to the serotonin reuptake transporter and inhibit its function, albeit with lower potency than typical Selective Serotonin Reuptake Inhibitors (SSRIs). nih.gov
The hydrochloride salts of these related compounds demonstrated single-site binding at SERT with IC₅₀ values in the micromolar range, as detailed in the table below. nih.gov
| Compound Name | SERT IC₅₀ (µM) |
|---|---|
| 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl | 1.45 |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl | 3.27 |
| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl | 9.56 |
It is crucial to emphasize that these data pertain to related, but distinct, chemical entities and should not be directly extrapolated to this compound. The specific substitution patterns on the phenyl and piperazine rings significantly influence binding affinity and activity at monoamine transporters. nih.gov
Noradrenaline Transporter (NET) Binding and Uptake Inhibition
There is no available information in the reviewed scientific literature regarding the binding affinity or functional inhibition of this compound at the noradrenaline transporter (NET). Research on structurally related phenoxyethylpiperazine derivatives has primarily focused on the serotonin and dopamine (B1211576) transporters. nih.govnih.gov
Other Relevant Receptor and Enzyme Target Profiling
No data were found concerning the interaction of this compound with other relevant receptor or enzyme targets, such as the Human Equilibrative Nucleoside Transporters (ENTs). The current body of scientific literature does not appear to have explored the broader pharmacological profile of this specific compound.
Computational Chemistry and Molecular Modeling Applications
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of piperazine (B1678402) derivatives. scilit.combohrium.com These methods allow for the optimization of molecular geometry and the calculation of various electronic descriptors that govern a molecule's behavior.
For instance, studies on similar piperazine derivatives have employed DFT with basis sets like B3LYP/6-311++G(d,p) to determine key electronic parameters. bohrium.comjksus.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. bohrium.com A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. scilit.combohrium.com This information is vital for predicting how a molecule will interact with biological targets, such as through hydrogen bonding or other electrostatic interactions. For piperazine derivatives, the nitrogen atoms of the piperazine ring are typically identified as nucleophilic sites, playing a key role in receptor interactions. scilit.com
Table 1: Representative Electronic Properties of Piperazine Derivatives from Quantum Mechanical Calculations
| Descriptor | Typical Calculated Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capacity |
| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 5.0 Debye | Polarity and solubility |
Note: The values in this table are representative and can vary depending on the specific derivative and computational method used.
Molecular Docking Simulations to Predict Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. This method is widely used to understand the interactions that drive binding affinity and selectivity for piperazine derivatives with various biological targets, including serotonin (B10506) and dopamine (B1211576) transporters, as well as sigma receptors. nih.govresearchgate.netacs.org
Analysis of Key Interaction Residues in Binding Pockets
Docking studies on analogs of 1-[2-(2-Fluorophenoxy)ethyl]piperazine have revealed common binding modes within the active sites of their respective targets. For example, in the serotonin transporter (SERT), the protonated nitrogen of the piperazine ring is often predicted to form a crucial ionic interaction with a negatively charged aspartate residue (e.g., Asp98). nih.gov Additionally, aromatic interactions, such as π-π stacking or cation-π interactions, are frequently observed between the phenyl ring of the ligand and aromatic residues in the binding pocket, such as tyrosine (e.g., Tyr176) and phenylalanine (e.g., Phe341). nih.govnih.gov
Similarly, in the dopamine D2 receptor, key interactions for piperazine-containing ligands include salt bridges with aspartate residues (e.g., Asp86) and hydrogen bonds with serine and histidine residues. researchgate.net The specific interactions identified through docking simulations provide a structural basis for the observed biological activity and can guide the design of new derivatives with improved affinity and selectivity.
Table 2: Key Interacting Residues for Piperazine Derivatives in Various Receptors
| Receptor | Key Interacting Residues | Type of Interaction |
| Serotonin Transporter (SERT) | Asp98, Tyr176, Phe341 | Ionic, Cation-π, Aromatic |
| Dopamine D2 Receptor | Asp86, Ser141, Phe178 | Ionic, Hydrogen Bond, Aromatic |
| Sigma-1 Receptor (S1R) | Glu172, Tyr103 | Hydrogen Bond, Aromatic |
Note: The specific residues may vary depending on the ligand and the receptor model used.
Virtual Screening and Lead Optimization through Docking Algorithms
Molecular docking is a cornerstone of virtual screening, a process where large libraries of virtual compounds are computationally screened against a biological target to identify potential hits. nih.gov This approach allows for the rapid and cost-effective identification of novel scaffolds with the potential for desired biological activity. For instance, a library of piperidine (B6355638) and piperazine derivatives can be docked into the active sites of the serotonin 5-HT2A and dopamine D2 receptors to identify potential dual antagonists for the treatment of schizophrenia. nih.gov
Once a lead compound is identified, docking algorithms are used in the lead optimization phase to rationally design modifications that enhance binding affinity, selectivity, or other desirable properties. By visualizing the binding pose of a lead compound, medicinal chemists can identify positions where modifications are likely to result in more favorable interactions with the receptor. For example, the addition of a fluorine atom to the indole (B1671886) ring of a piperazine derivative was shown to induce a more favorable docking pose in the serotonin transporter, highlighting the utility of docking in fine-tuning ligand-receptor interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. herts.ac.uk These models are valuable for predicting the activity of untested compounds and for understanding which molecular properties are most important for a desired biological effect.
For aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models have been developed to predict their ability to inhibit the reuptake of serotonin (5-HT) and noradrenaline (NA). nih.gov These models use various molecular descriptors, which are numerical representations of a molecule's properties. The statistically significant models indicated that descriptors such as the Highest Occupied Molecular Orbital (HOMO) energy, dipole moment magnitude (Dipole-mag), and other topological and electronic descriptors are key influencers of the biological activity. nih.gov
Table 3: Examples of Descriptors Used in QSAR Models for Piperazine Derivatives
| Descriptor | Type | Influence on Activity |
| HOMO | Electronic | Noradrenaline reuptake inhibition |
| Dipole-mag | Electronic | Serotonin reuptake inhibition |
| S_sssCH | Topological | Serotonin reuptake inhibition |
| Jurs-PNSA-3 | Topological | Serotonin reuptake inhibition |
Source: Adapted from a study on aryl alkanol piperazine derivatives. nih.gov
The development of robust QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby reducing the time and resources spent on synthesizing and testing less promising candidates.
Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. ijpsdronline.comnih.gov MD simulations are used to assess the stability of the binding pose predicted by docking and to investigate the conformational changes that may occur in both the ligand and the receptor upon binding. nih.govijpsdronline.com
For piperazine-based compounds, MD simulations have been employed to study their binding to various targets, such as the sigma-1 receptor and the eukaryotic initiation factor 4A1 (eIF4A1). nih.govnih.gov These simulations can reveal the persistence of key interactions, like hydrogen bonds and hydrophobic contacts, over the course of the simulation, providing a more rigorous assessment of the binding mode. For example, MD simulations of a potent sigma-1 receptor agonist revealed the crucial amino acid residues that maintained stable interactions with the ligand throughout the simulation. nih.gov
Mechanistic Investigations of Biological Activities
Elucidation of Neurotransmitter System Modulation Pathways (e.g., G-protein coupled receptor signaling)
Future research would need to investigate the interaction of 1-[2-(2-Fluorophenoxy)ethyl]piperazine with various neurotransmitter systems. This would involve binding assays to determine its affinity for a panel of receptors, particularly G-protein coupled receptors (GPCRs) such as dopaminergic, serotonergic, and adrenergic receptors. Functional assays would then be required to characterize the nature of this interaction (e.g., agonist, antagonist, or allosteric modulator).
Characterization of Enzyme Inhibition or Activation Mechanisms
To understand its potential enzymatic interactions, this compound would need to be screened against a variety of enzymes. Should any significant inhibition or activation be observed, detailed kinetic studies would be performed to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) and the inhibition constant (Kᵢ) or activation constant (Kₐ).
Cellular Signaling Pathway Interventions (e.g., cAMP accumulation, calcium mobilization)
The effect of this compound on intracellular signaling pathways would be a critical area of investigation. This would involve measuring second messenger levels, such as cyclic AMP (cAMP) and intracellular calcium concentrations, in relevant cell lines upon exposure to the compound. Such studies would reveal whether the compound's effects are mediated through pathways that modulate these key signaling molecules.
Gene Expression and Protein Regulation Studies in Relevant Cellular Models
To assess the impact of this compound on cellular function at the molecular level, gene expression and protein regulation studies would be necessary. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting would be employed to measure changes in the expression of specific genes and proteins that are relevant to the observed biological activities in appropriate cellular models.
Advanced Research Avenues and Methodological Considerations
Integration of Chemoinformatics and Bioinformatics for Target Deconvolution
Target deconvolution, the process of identifying the molecular targets of a bioactive compound, is a critical step in understanding its pharmacological effects. For a compound like 1-[2-(2-Fluorophenoxy)ethyl]piperazine, integrating chemoinformatics and bioinformatics offers a powerful, rapid, and cost-effective approach to generate and refine hypotheses about its biological partners.
This in silico strategy begins with screening large biological and chemical databases. Chemoinformatics tools are used to analyze the structural features of this compound and compare them against vast libraries of compounds with known biological activities, such as the ChEMBL database. This can reveal similarities to existing drugs or tool compounds, providing initial clues about potential target classes. For instance, the piperazine (B1678402) framework is a common scaffold in molecules targeting G protein-coupled receptors (GPCRs) and ion channels.
Following initial database screening, structure-based virtual screening (SBVS) is employed. This involves docking the three-dimensional structure of this compound into the crystal structures of potential protein targets. Scoring functions then estimate the binding affinity, ranking the most likely interactors. This approach has been successfully used to identify novel piperazine derivatives as inhibitors for targets like acetylcholinesterase. Molecular dynamics (MD) simulations can further refine these models, predicting the stability and dynamics of the compound-protein complex over time.
Table 1: Computational Approaches for Target Deconvolution
| Approach | Description | Application to this compound |
|---|---|---|
| Ligand-Based Screening | Compares the compound's structure to databases of molecules with known targets (e.g., ChEMBL) to find structural analogs. | Identifies potential target families (e.g., GPCRs, ion channels) based on the prevalence of the piperazine scaffold in known ligands. |
| Structure-Based Virtual Screening (SBVS) | Computationally docks the compound into the 3D structures of known proteins to predict binding affinity. | Ranks potential specific targets (e.g., dopamine (B1211576) D2 receptor, serotonin (B10506) 5-HT2A receptor) based on calculated binding energy. |
| Pharmacophore Modeling | Creates an abstract model of the essential steric and electronic features required for binding to a specific target. | Develops a model based on the compound's structure to search for other potential targets that fit the same interaction pattern. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of the compound and its potential target protein over time to assess binding stability. | Validates docking predictions by observing the stability of the ligand-receptor complex in a simulated physiological environment. |
Development of Novel Analytical Platforms for In Vitro Assay Miniaturization
Once computational methods have generated a list of potential targets, in vitro assays are required for experimental validation. Traditional methods can be slow and consume large quantities of reagents. Modern analytical platforms focus on miniaturization and high-throughput capabilities, allowing for rapid and cost-effective screening.
Microfluidic technologies, often termed "lab-on-a-chip," are at the forefront of this evolution. nih.gov These platforms allow for precise manipulation of minute fluid volumes, enabling thousands of experiments to be run with minimal compound and reagent consumption. nih.gov For a compound like this compound, microfluidic chips can be designed to perform cell-based assays, where cells expressing a potential target receptor are exposed to a concentration gradient of the compound. acs.org Changes in cellular responses, such as calcium flux or cyclic AMP (cAMP) production, can be monitored in real-time using integrated biosensors. nih.gov
Droplet-based microfluidics is another powerful technique, where individual experiments are encapsulated in nanoliter-sized droplets. nih.gov This allows for an extremely high number of parallel assays, making it ideal for screening the compound against a wide array of targets or for studying enzyme kinetics. Furthermore, the development of organ-on-a-chip platforms, which use microfluidics to create complex, multi-cellular environments that mimic human organ physiology, offers a more biologically relevant context for testing the compound's efficacy and potential toxicity. acs.org
Table 2: Modern In Vitro Assay Platforms
| Platform | Principle | Advantage for Screening |
|---|---|---|
| Microfluidic Chips | Manipulates picoliter to nanoliter fluid volumes in micro-fabricated channels for automated, parallel assays. nih.gov | Reduces reagent consumption, enables high-throughput screening, and allows for precise control of the cellular microenvironment. nih.govacs.org |
| Droplet Microfluidics | Encapsulates individual assays in discrete aqueous droplets within an immiscible carrier fluid. nih.gov | Massively parallel processing, minimizes cross-contamination, and allows for single-cell analysis. |
| Organ-on-a-Chip | Uses microfluidics to culture cells in a way that simulates the architecture and function of human organs. acs.org | Provides higher physiological relevance than traditional 2D cell culture, enabling better prediction of in vivo effects. |
| Biosensor-Based Assays | Integrates biological recognition elements (e.g., enzymes, receptors) with a physical transducer to detect binding events. | Enables real-time, label-free detection of molecular interactions, providing kinetic data on binding affinity. nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design
Beyond identifying the targets of this compound, artificial intelligence (AI) and machine learning (ML) can leverage its structure to design novel analogs with improved properties. These properties could include higher potency, greater selectivity, or a more favorable pharmacokinetic profile.
Generative AI models, a key innovation in this field, can learn the underlying chemical rules and patterns from large datasets of known molecules. By using the this compound scaffold as a starting point, these models can generate thousands of novel, chemically valid structures that are similar but distinct. These virtual compounds can then be computationally evaluated for their predicted activity and drug-like properties.
Furthermore, ML models can be trained to predict structure-activity relationships (SAR). By analyzing a set of piperazine derivatives and their corresponding biological activities, the model can learn which structural modifications lead to increased or decreased potency. This predictive power allows researchers to prioritize the synthesis of only the most promising new compounds, dramatically accelerating the lead optimization cycle. This approach moves beyond simple screening to a more intelligent, goal-oriented design process.
Table 3: AI and Machine Learning in Drug Design
| Technique | Description | Application in Compound Design |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develops a regression model that correlates physicochemical properties of compounds with their biological activity. | Predicts the potency of new analogs of this compound before they are synthesized. |
| Generative Adversarial Networks (GANs) | A type of generative model that learns from a data distribution to create new, similar data points. | Designs novel molecules based on the piperazine scaffold that are predicted to have high affinity for a specific target. |
| Reinforcement Learning | An ML approach where an agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. | Optimizes molecular structures iteratively to achieve a desired set of properties (e.g., high potency, low toxicity). |
| Predictive ADMET Modeling | Uses ML to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. | Filters out newly designed compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics. |
Exploration of Photoaffinity Labeling and Chemoproteomics for Target Identification
While computational methods provide valuable hypotheses, definitive identification of a compound's direct binding partners within a complex biological system requires advanced experimental techniques. Photoaffinity labeling (PAL) combined with chemoproteomics offers a powerful, unbiased strategy to achieve this. nih.govnih.gov
This method involves synthesizing a modified version of this compound that incorporates two key features: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin). The photoreactive probe retains its ability to bind to its specific protein target(s). Upon exposure to UV light, the photoreactive group becomes activated and forms a permanent, covalent bond with the nearest molecule—ideally, the target protein it is bound to. nih.gov
After covalent cross-linking in a cellular lysate or even in live cells, the reporter tag is used to isolate the probe-protein complexes. The captured proteins are then identified using high-resolution mass spectrometry. This chemoproteomic approach provides a comprehensive and unbiased profile of the proteins that directly interact with the compound in a physiological context. nih.gov Competitive binding experiments, where an excess of the original, unmodified compound is added, can be used to distinguish specific targets from non-specific interactors. This technique is particularly valuable for identifying novel or unexpected targets that would not have been predicted by computational methods alone. nih.govnih.gov
Table 4: Key Components of a Photoaffinity Labeling Probe
| Component | Function | Example Moiety |
|---|---|---|
| Affinity/Specificity Unit | The core structure responsible for reversibly binding to the target protein. | The this compound molecule itself. |
| Photoreactive Moiety | A chemical group that, upon light activation, forms a reactive intermediate to create a covalent bond with the target. nih.gov | Phenyl-trifluoromethyl-diazirine, Benzophenone |
| Identification/Reporter Tag | A functional handle used for the detection and enrichment of the covalently labeled protein-probe adducts. nih.gov | Biotin, Alkyne (for click chemistry) |
Q & A
Q. How can synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperazine be optimized for improved yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry (e.g., using 1.2 equivalents of propargyl bromide relative to the piperazine precursor) and solvent polarity. Monitor reaction progress via TLC (hexane:ethyl acetate = 2:1) to minimize byproducts. Purification via silica gel chromatography (ethyl acetate:hexane = 1:8) enhances purity . For intermediates like 1-(bis(4-fluorophenyl)methyl)piperazine derivatives, employ EDCI coupling followed by LiAlH₄ reduction to ensure regioselectivity .
Q. What analytical techniques are critical for characterizing structural purity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenoxy groups) and FT-IR to validate functional groups (C-F stretch at ~1,100 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline derivatives, single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) provides bond-length validation and dihedral angle measurements (e.g., 69.10° between fluorophenyl rings) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Test antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative strains). For anticancer potential, use MTT assays on cancer cell lines (e.g., IC₅₀ calculations). Molecular docking (AutoDock Vina) against targets like dopamine/serotonin transporters (e.g., DAT/SERT) can prioritize compounds for further study .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl, methoxy) impact affinity for neurotransmitter transporters?
- Methodological Answer : Synthesize analogs via EDCI-mediated coupling of substituted phenylpropionic acids to the piperazine core. Compare binding affinities (Kᵢ) using radioligand displacement assays (³H-WIN35428 for DAT). For example, 2-methyl-3-phenylpropyl analogs show 3–5× lower Kᵢ than unsubstituted derivatives, likely due to enhanced hydrophobic interactions . Fluorine substitution at the 4-position of phenyl rings increases metabolic stability but may reduce DAT/SERT selectivity .
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Perform meta-analysis of SAR datasets (e.g., pIC₅₀ values from 14 studies). Conflicting results for fluorophenyl vs. chlorophenyl derivatives may arise from assay variability (e.g., cell type differences). Validate using orthogonal methods: SPR for binding kinetics and patch-clamp electrophysiology for functional activity. Computational MD simulations (AMBER) can clarify substituent-induced conformational changes in target proteins .
Q. What in silico strategies predict metabolic stability of fluorinated piperazine derivatives?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to calculate topological polar surface area (TPSA < 80 Ų improves bioavailability). For CYP450 metabolism, run docking simulations with CYP3A4 (PDB: 1TQN). Fluorine atoms at the 2-position reduce oxidative dealkylation risk compared to unsubstituted analogs . Validate predictions with microsomal stability assays (e.g., rat liver microsomes, NADPH cofactor) .
Key Methodological Notes
- Synthetic Reproducibility : Reflux in acetonitrile with triethylamine (5 mL per 10 mmol substrate) ensures consistent yields for intermediates .
- Crystallography : Chair conformation of the piperazine ring (puckering parameters Q = 0.591 Å, θ = 1.7°) is critical for activity; deviations >10% indicate impurities .
- Bioactivity Validation : Always include positive controls (e.g., clomipramine for SERT assays) to calibrate inter-lab variability .
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